molecular formula C27H38O B14284253 cholesta-5,7,8(14),22E-tetraen-3-one CAS No. 126149-90-4

cholesta-5,7,8(14),22E-tetraen-3-one

Cat. No.: B14284253
CAS No.: 126149-90-4
M. Wt: 378.6 g/mol
InChI Key: AJRNPFZYKICTEM-AQAVSRJYSA-N
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Description

Cholesta-5,7,8(14),22E-tetraen-3-one is a cholestanoid compound with the molecular formula C27H38O It is a derivative of cholesterol and is characterized by its unique structure, which includes multiple double bonds and a ketone functional group

Chemical Reactions Analysis

Types of Reactions

Cholesta-5,7,8(14),22E-tetraen-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the double bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include boron trifluoride-ether, bromine, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols.

Scientific Research Applications

Cholesta-5,7,8(14),22E-tetraen-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cholesta-5,7,8(14),22E-tetraen-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Cholesta-5,7,8(14),22E-tetraen-3-one can be compared with other similar compounds, such as:

These compounds share some chemical properties with this compound but also have unique features that make them distinct.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and chemical properties make it an important subject of study in chemistry, biology, medicine, and industry.

Properties

CAS No.

126149-90-4

Molecular Formula

C27H38O

Molecular Weight

378.6 g/mol

IUPAC Name

(9R,10R,13R,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H38O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8-10,17-19,23,25H,7,11-16H2,1-5H3/b8-6+/t19-,23-,25+,26+,27-/m1/s1

InChI Key

AJRNPFZYKICTEM-AQAVSRJYSA-N

Isomeric SMILES

C[C@H](/C=C/CC(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C

Canonical SMILES

CC(C)CC=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C

Origin of Product

United States

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